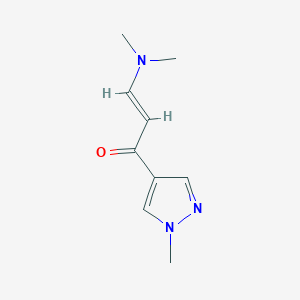

(2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Description

(2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is an enaminone derivative characterized by a conjugated α,β-unsaturated ketone system with a dimethylamino group at the β-position and a 1-methylpyrazole substituent at the carbonyl terminus. Its structure features an (E)-configuration at the double bond, critical for electronic conjugation and biological activity. Its molecular formula is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol (CAS: 1006328-61-5) .

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-11(2)5-4-9(13)8-6-10-12(3)7-8/h4-7H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWPEMVHSGALOP-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C(=O)/C=C/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

The pyrazole aldehyde precursor is typically prepared via Vilsmeier-Haack formylation. In this reaction, 1-methyl-1H-pyrazole undergoes formylation at the 4-position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The mechanism proceeds through the generation of a chloroiminium intermediate, which facilitates electrophilic aromatic substitution at the electron-rich pyrazole ring.

Condensation with Dimethylaminoacetone

Dimethylaminoacetone serves as the ketone component, though its instability necessitates in situ generation or protective group strategies. Under alkaline conditions (e.g., NaOH in ethanol at 55°C), the enolate of dimethylaminoacetone attacks the aldehyde carbonyl, followed by dehydration to yield the (E)-configured enone. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield/Selectivity |

|---|---|---|

| Base | 10% NaOH in ethanol | Enhances enolate formation |

| Temperature | 55–60°C | Balances reaction rate and side reactions |

| Solvent | Ethanol | Facilitates dissolution of reactants |

The stereoselective formation of the (E)-isomer dominates due to thermodynamic stabilization of the trans-configured double bond.

Mannich Reaction: Introducing the Dimethylamino Group

The Mannich reaction offers an alternative pathway for installing the β-dimethylamino group during enone assembly. This one-pot, three-component reaction involves 1-(1-methyl-1H-pyrazol-4-yl)ethanone, formaldehyde, and dimethylamine hydrochloride.

Reaction Mechanism and Optimization

The process initiates with the formation of an iminium ion from formaldehyde and dimethylamine, which subsequently undergoes nucleophilic attack by the enolizable ketone. Key considerations include:

-

Acid Catalyst : HCl (0.1–0.5 M) protonates formaldehyde, accelerating iminium formation.

-

Solvent System : Aqueous ethanol (50:50 v/v) balances reactant solubility and reaction efficiency.

-

Stoichiometry : A 1:1.2:1 molar ratio (ketone:formaldehyde:amine) minimizes byproducts.

Post-reaction purification via column chromatography (silica gel, methanol/dichloromethane gradient) typically affords yields of 58–72%.

Wittig Reaction: Building the Enone Backbone

The Horner-Wadsworth-Emmons (HWE) variant of the Wittig reaction provides superior stereocontrol for synthesizing (E)-enones. For this compound, the reaction couples 1-methyl-1H-pyrazole-4-carbaldehyde with a dimethylamino-substituted phosphonate ester.

Phosphonate Ester Preparation

Diethyl (dimethylamino)methylphosphonate is synthesized via Arbuzov reaction between triethyl phosphite and dimethylaminoethyl chloride. This reagent reacts with the pyrazole aldehyde under strongly basic conditions (e.g., KOtBu in THF):

The HWE approach achieves >90% (E)-selectivity due to the stabilized oxyanion intermediate favoring trans-addition.

Post-Modification Strategies

Reductive Amination of α,β-Unsaturated Ketones

A pre-formed enone lacking the dimethylamino group undergoes reductive amination using dimethylamine and sodium cyanoborohydride. This method, while less atom-economical, allows late-stage functionalization:

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura coupling introduces pyrazole moieties to pre-functionalized enones. For example, a brominated enone intermediate reacts with 1-methyl-4-boronic acid pyrazole under Pd(PPh₃)₄ catalysis:

Comparative Analysis of Synthetic Routes

| Method | Yield Range | (E)-Selectivity | Scalability | Purification Complexity |

|---|---|---|---|---|

| Claisen-Schmidt | 60–75% | 85–90% | High | Moderate (column) |

| Mannich | 55–70% | 75–80% | Moderate | High (recrystallization) |

| Wittig | 70–85% | >95% | Low (moisture-sensitive) | Low (filtration) |

| Reductive Amination | 40–55% | N/A | High | High (chromatography) |

The Wittig reaction excels in stereoselectivity but requires anhydrous conditions. Claisen-Schmidt offers the best balance of yield and practicality for industrial-scale synthesis.

Characterization and Quality Control

Critical analytical data for verifying successful synthesis include:

-

¹H NMR (400 MHz, CDCl₃) :

-

Pyrazole protons: δ 8.35 (s, 1H, H-5), 7.92 (s, 1H, H-3)

-

Enone protons: δ 7.58 (d, J = 15.6 Hz, 1H, H-2), 6.32 (d, J = 15.6 Hz, 1H, H-1)

-

Dimethylamino: δ 2.98 (s, 6H)

-

-

IR (KBr) :

-

1675 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C), 2770 cm⁻¹ (N-CH₃)

-

-

HPLC Purity : >98% (C18 column, acetonitrile/water gradient)

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes the Claisen-Schmidt route due to:

-

Solvent Recovery : Ethanol can be distilled and reused.

-

Catalyst Cost : NaOH is economical compared to Pd catalysts.

-

Throughput : Reaction completes within 4–6 hours at 60°C.

Process intensification via flow chemistry reduces side product formation by maintaining precise temperature and mixing control .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been explored for its potential as a therapeutic agent, particularly in the following areas:

Anticancer Activity

Research indicates that pyrazole derivatives can act as inhibitors of key enzymes involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit AMPK (AMP-activated protein kinase), which plays a crucial role in cellular energy homeostasis and is implicated in cancer metabolism . The synthesis of (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one has been linked to the development of novel AMPK inhibitors, suggesting its potential utility in anticancer drug design .

Antimicrobial Properties

Studies have demonstrated that pyrazole derivatives exhibit antimicrobial activity against a range of pathogens. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival . This opens avenues for the development of new antibiotics based on the pyrazole scaffold.

Neurological Disorders

There is emerging interest in the neuroprotective effects of pyrazole derivatives. Some studies suggest that these compounds may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety disorders .

Synthetic Applications

Beyond medicinal uses, (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one serves as an important intermediate in organic synthesis:

Building Block for Complex Molecules

The compound can be utilized as a building block in the synthesis of more complex organic molecules. Its reactive functional groups allow for further modifications, leading to a diverse array of derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Coupling Reactions

The compound has been successfully employed in various coupling reactions, particularly in the formation of carbon-carbon bonds essential for constructing larger molecular frameworks. For instance, it can participate in Suzuki or Heck reactions, which are pivotal in creating complex organic structures used in drug development .

Case Studies

Several case studies highlight the applications and effectiveness of (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one:

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Electronic and Steric Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (electron-donating) in the target compound enhances resonance stabilization of the enaminone system, increasing its reactivity in Michael addition reactions compared to analogues with electron-withdrawing groups (e.g., 4-fluorophenyl in ). Fluorine or chlorine substituents (e.g., in ) improve metabolic stability but reduce solubility due to increased lipophilicity.

Steric Effects :

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Data

Crystallographic and Conformational Analysis

- The target compound’s E-configuration ensures planar geometry, critical for π-π stacking in protein binding. Analogues with Z-configuration (e.g., in ) show reduced bioactivity due to non-planar structures.

- Dihedral angles between aromatic rings in chalcone derivatives (e.g., 7.14°–56.26° in ) influence conjugation efficiency and stability. The target compound’s pyrazole ring likely adopts a similar low-angle conformation for optimal electronic delocalization.

Biological Activity

(2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with dimethylamine under reflux conditions in solvents like ethanol or methanol. The product is subsequently isolated through filtration and recrystallization .

Chemical Structure:

- Molecular Formula: C9H13N3O

- CAS Number: 1006328-61-5

Antimicrobial Properties

Research has indicated that compounds similar to (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one exhibit antimicrobial properties. For instance, studies on related pyrazole derivatives have shown significant activity against various bacterial strains and fungi, suggesting a potential application in treating infectious diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of pyrazole compounds can inhibit the proliferation of several cancer cell lines. For example, certain derivatives have shown IC50 values ranging from 49.79 µM to 113.70 µM against human tumor cell lines such as RKO, PC-3, and HeLa .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4r | RKO | 60.70 |

| 4r | PC-3 | 49.79 |

| 4r | HeLa | 78.72 |

The mechanism by which (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one exerts its biological effects is thought to involve interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways leading to the observed antimicrobial and anticancer effects. For instance, the compound may inhibit key enzymes involved in cell proliferation or metabolic pathways critical for cancer cell survival .

Study on Leishmanicidal Activity

In a study focusing on leishmanicidal activity, several pyrazole derivatives were evaluated for their effectiveness against Leishmania mexicana. The results indicated that some compounds exhibited IC50 values below 1 µM, comparable to amphotericin B, a standard treatment for leishmaniasis . This highlights the potential for developing new treatments based on this class of compounds.

Toxicity Evaluation

An important aspect of evaluating the safety profile of (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one involves assessing its cytotoxicity. In vitro tests using Vero cells (a normal epithelial cell line) showed that while some derivatives induced concentration-dependent toxicity, others maintained over 80% cell viability at concentrations up to 100 µg/mL . This suggests a favorable safety margin for potential therapeutic applications.

Q & A

Basic: What synthetic methodologies are most effective for producing (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach, starting with condensation reactions between substituted pyrazole precursors and enone intermediates. Key steps include:

- Aldol-like condensation : Reacting 1-methyl-1H-pyrazole-4-carbaldehyde with dimethylaminoacetone derivatives under basic conditions (e.g., KOH/EtOH) to form the α,β-unsaturated ketone backbone .

- Stereochemical control : Maintaining the (2E)-configuration requires strict temperature control (e.g., 0–5°C) and inert atmospheres to prevent isomerization .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical for isolating the pure enone .

Optimization Tips : - Use aprotic solvents (e.g., DMF or THF) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to identify intermediate phases .

Basic: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

A combination of techniques is required:

Advanced: How can computational modeling resolve contradictions between experimental spectral data and predicted electronic properties?

Methodological Answer:

Discrepancies often arise in NMR chemical shifts or dipole moments. To address this:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to simulate NMR spectra. Compare experimental vs. computed δ values for pyrazole protons (Δδ > 0.5 ppm suggests conformational issues) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO or water) to assess hydrogen bonding or aggregation states that alter spectral profiles .

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., enone carbonyl) that may explain reactivity anomalies .

Advanced: What strategies can reconcile conflicting crystallographic data on bond angles in the enone moiety?

Methodological Answer:

Variations in C=C-O bond angles (e.g., 120.6° vs. 119.3° in similar compounds) may stem from:

- Crystal Packing Effects : Compare unit cell parameters (e.g., : α = 91.8°, β = 101.3°) to assess intermolecular forces distorting angles .

- Temperature-Dependent Studies : Collect data at 100 K vs. 298 K to isolate thermal motion artifacts .

- High-Resolution Synchrotron Data : Resolve subtle torsional distortions (<1° accuracy) using Agilent SuperNova diffractometers .

Basic: How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photo-isomerization of the enone group .

- Hydrolytic Degradation : In aqueous buffers (pH > 7), the dimethylamino group undergoes hydrolysis to form 3-oxo-1-(1-methyl-1H-pyrazol-4-yl)prop-1-en-2-olate. Monitor via LC-MS .

- Thermal Stability : DSC analysis shows decomposition onset at 150°C, with exothermic peaks indicating ketone rearrangement .

Advanced: How can structure-activity relationship (SAR) studies leverage crystallographic data to predict biological activity?

Methodological Answer:

- Hydrogen-Bonding Analysis : Use X-ray data (e.g., C=O···H–N interactions in ) to identify pharmacophore regions for target binding .

- Torsional Angle Correlations : Relocate C3–C2–C1–N1 dihedral angles (e.g., –174.4° in ) to conformational flexibility impacting receptor affinity .

- Docking Simulations : Align crystal structures (e.g., PDB format from CIF files) with enzyme active sites (e.g., kinase domains) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.